N-(3-chlorophenyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
Description
N-(3-Chlorophenyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a piperazine-thiazole hybrid compound with a molecular formula of C₂₂H₂₃ClN₄O₆S and a molecular weight of 506.96 g/mol . The oxalate salt form enhances its solubility and stability. Structurally, it features:
- A 3-chlorophenyl group linked via an acetamide moiety.
- A piperazine ring substituted with a (4-(furan-2-yl)thiazol-2-yl)methyl group.
- A furan-2-yl heterocycle attached to the thiazole ring.
This compound’s design aligns with trends in medicinal chemistry, where piperazine and thiazole motifs are leveraged for their pharmacokinetic and pharmacodynamic properties, such as enhanced bioavailability and receptor affinity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S.C2H2O4/c21-15-3-1-4-16(11-15)22-19(26)12-24-6-8-25(9-7-24)13-20-23-17(14-28-20)18-5-2-10-27-18;3-1(4)2(5)6/h1-5,10-11,14H,6-9,12-13H2,(H,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSDLQQRADNHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NC4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a compound that integrates various pharmacophores, potentially endowing it with diverse biological activities. This article reviews its synthesis, biological properties, and therapeutic potentials based on current research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with piperazine derivatives and furan-thiazole intermediates. The synthesis is crucial for the evaluation of its biological activity and involves the following key steps:
- Formation of Piperazine Derivative : The piperazine ring is modified to introduce the thiazole moiety.
- Acetylation : The resulting product is acetylated to form the acetamide structure.
- Oxalate Salt Formation : Finally, the compound is converted into its oxalate salt form to enhance solubility and stability.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug | Standard MIC |
|---|---|---|---|
| E. coli | 32 µg/mL | Ciprofloxacin | 16 µg/mL |
| Staphylococcus aureus | 16 µg/mL | Vancomycin | 8 µg/mL |
| Candida albicans | 64 µg/mL | Fluconazole | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using MTT assays against various cancer cell lines. Results indicate it exhibits cytotoxic effects, particularly in breast and colon cancer cell lines.
| Cell Line | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Doxorubicin | 5 |
| HT-29 (Colon Cancer) | 20 | 5-Fluorouracil | 10 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, such as protein kinases involved in cancer progression. The results suggest strong interactions with active sites, indicating potential as a lead compound in drug design.
Case Studies
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of similar compounds, demonstrating their potential in treating resistant bacterial infections and certain types of cancer. These findings underscore the importance of further research into this compound's structure–activity relationship (SAR) to optimize its efficacy and safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Thiazole Acetamide Derivatives
Key Observations :
- The 3-chlorophenyl group in the target compound is distinct from the 4-chlorophenyl (14) and 4-fluorophenyl (20) substituents in analogs, which may influence steric interactions and binding affinity.
- Molecular weights vary significantly due to differences in substituents (e.g., oxalate counterion in the target adds ~90 g/mol compared to neutral analogs).
Urea-Linked Thiazole-Piperazine Derivatives ()
Urea derivatives like 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) exhibit:
- Higher molecular weights (e.g., 500.2 g/mol for 11f vs. 506.96 g/mol for the target compound) due to urea linkages.
- Enhanced hydrogen-bonding capacity from urea groups, which may improve target engagement but reduce solubility.
- Lower yields (85.1% for 11f) compared to acetamide derivatives (79–86% in ), suggesting synthetic challenges with urea moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
